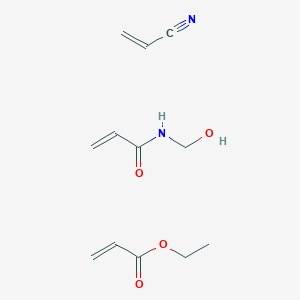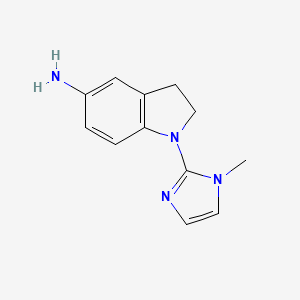
Neurodegenerative Disorder-Targeting Compound 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neurodegenerative Disorder-Targeting Compound 1 is a complex organic compound that belongs to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
准备方法
The synthesis of Neurodegenerative Disorder-Targeting Compound 1 involves several steps. The preparation typically starts with the construction of the pyrrolidine ring, which can be achieved through various synthetic strategies, including ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
化学反应分析
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
科学研究应用
Neurodegenerative Disorder-Targeting Compound 1 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including anti-inflammatory and analgesic properties . In medicine, it is explored for its potential therapeutic applications, particularly in the treatment of various diseases. Additionally, it has industrial applications in the development of new materials and chemical processes .
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrolidine ring, a key structural feature, contributes to its biological activity by facilitating binding to enantioselective proteins . This interaction can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Compared to other similar compounds, Neurodegenerative Disorder-Targeting Compound 1 stands out due to its unique structural features and biological activities. Similar compounds include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol These compounds share some structural similarities but differ in their specific functional groups and biological activities
属性
分子式 |
C28H28N4O4 |
|---|---|
分子量 |
484.5 g/mol |
IUPAC 名称 |
(2R)-1-benzyl-N-[3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H28N4O4/c33-25-15-14-24(32(25)19-21-11-5-2-6-12-21)27(35)31-23(17-20-9-3-1-4-10-20)26(34)28(36)30-18-22-13-7-8-16-29-22/h1-13,16,23-24H,14-15,17-19H2,(H,30,36)(H,31,35)/t23?,24-/m1/s1 |
InChI 键 |
VBRYNLHJJUQPDB-XMMISQBUSA-N |
手性 SMILES |
C1CC(=O)N([C@H]1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=N3)CC4=CC=CC=C4 |
规范 SMILES |
C1CC(=O)N(C1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=N3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-Chlorobenzo[b]thiophen-3-ylmethyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic Acid](/img/structure/B8399774.png)





![2-Methyl-3-phenyl-5,6-dihydro-imidazo[2,1-b]thiazole](/img/structure/B8399817.png)






